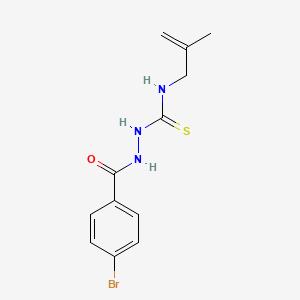![molecular formula C12H20N2O4S2 B4930190 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been extensively studied for its ability to inhibit Notch signaling, a key pathway in cell differentiation and development.
Mecanismo De Acción
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of Notch receptors. Notch signaling is critical for cell differentiation and development, and aberrant Notch signaling has been implicated in a variety of diseases, including cancer and Alzheimer's disease. By inhibiting gamma-secretase, 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide blocks Notch signaling and promotes differentiation of cells.
Biochemical and Physiological Effects:
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting Notch signaling, it has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and muscle cells. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in some types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide is its specificity for gamma-secretase inhibition. Unlike other inhibitors of Notch signaling, 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide specifically targets the gamma-secretase enzyme, which is responsible for the final cleavage step in the processing of Notch receptors. This specificity makes it a valuable tool for studying the role of Notch signaling in cell differentiation and development. However, one limitation of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide is that it can have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide. One area of interest is the development of more specific inhibitors of gamma-secretase, which could reduce off-target effects and improve the specificity of Notch signaling inhibition. Another area of interest is the use of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide and its effects on different cell types and in different disease contexts.
Métodos De Síntesis
The synthesis of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-bromo-4'-methoxyacetophenone with diethylamine to form an intermediate, which is then reacted with thioacetamide and chlorosulfonic acid to form the final product. The process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide has been used in a wide range of scientific research applications, including cancer research, neurobiology, and stem cell research. It has been shown to inhibit the growth and proliferation of cancer cells, as well as promote the differentiation of stem cells into specific cell types. In neurobiology, 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide has been used to study the role of Notch signaling in the development of the nervous system.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-4-14(5-2)20(16,17)10-8-11(19-9-10)12(15)13-6-7-18-3/h8-9H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYUTWMEEDDGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)
![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)

![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)

![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)